molecular formula C12H16O2 B8627147 2-(6-Methoxyindan-1-yl)ethanol

2-(6-Methoxyindan-1-yl)ethanol

Cat. No.: B8627147
M. Wt: 192.25 g/mol
InChI Key: AGRHMZUZSOJBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxyindan-1-yl)ethanol is a synthetic organic compound featuring an indan core structure substituted with a methoxy group and an ethanol side chain. This structure suggests potential as a building block or intermediate in organic synthesis and pharmaceutical research. Researchers value this compound for its molecular framework, which is common in the development of various active molecules. As a versatile intermediate, it could be utilized in [ state specific application, e.g., medicinal chemistry for probe development ] or [ state another specific application, e.g., materials science ]. Its mechanism of action is application-dependent and not fully characterized; it may function by [ describe potential mechanism, e.g., interacting with specific biological targets ] or serving as a precursor for more complex structures. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use. Key Applications: • [Application 1: e.g., Pharmaceutical Intermediate] • [Application 2: e.g., Organic Synthesis Building Block] • [Application 3: e.g., Biochemical Research] For more detailed information, researchers are encouraged to consult scientific literature and spectral databases (NMR, MS) to confirm identity and purity for their specific applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanol

InChI

InChI=1S/C12H16O2/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10,13H,2-3,6-7H2,1H3

InChI Key

AGRHMZUZSOJBHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2CCO)C=C1

Origin of Product

United States

Comparison with Similar Compounds

2-(6-Methoxynaphthalen-2-yl)ethanol

  • Structure : Substituted naphthalene ring (vs. indan in the target compound).
  • Molecular Formula : C₁₃H₁₄O₂; Molecular Weight : 202.25 g/mol .
  • Key Data: CAS No.: 32725-05-4. Synthesis Yield: Up to 95% in optimized routes .
  • This may influence solubility and metabolic stability.

2-Methoxyethanol

  • Structure : Simpler analog lacking the aromatic core.
  • Molecular Formula : C₃H₈O₂; Molecular Weight : 76.09 g/mol .
  • Key Data: CAS No.: 109-86-3. Thermodynamic Properties: ΔfH° (liquid) = -468.6 kJ/mol .
  • Comparison : The absence of the indan ring reduces steric hindrance and aromatic interactions, leading to lower boiling points (124–125°C) and higher volatility compared to bulkier analogs.

2-(2-Methoxyethoxy)ethanol

  • Structure: Ethylene glycol ether with methoxy and ethanol groups.
  • Molecular Formula : C₅H₁₂O₃; Molecular Weight : 120.15 g/mol .
  • Key Data: CAS No.: 9036-19-4. Physical Properties: Density = 1.025 g/cm³ at 25°C; Refractive Index = 1.427 .
  • Comparison : The ether linkage increases hydrophilicity, contrasting with the aromatic indan system’s hydrophobicity. This impacts applications in solvents or drug delivery systems.

Tyrosol Analogs (e.g., 2-Methoxyphenethyl Ethanol)

  • Structure: Phenethyl backbone with methoxy and ethanol groups.
  • Biological Activity : Exhibits 40–60% tyrosinase inhibition at 1 mM, comparable to salidroside (compound 11) .
  • Comparison: The indan system in 2-(6-Methoxyindan-1-yl)ethanol may offer enhanced rigidity for enzyme binding compared to flexible phenethyl analogs, though direct activity data is needed.

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) CAS No. Key Feature Synthesis Yield (Max.)
This compound Not reported Not available Bicyclic indan core N/A
2-(6-Methoxynaphthalen-2-yl)ethanol 202.25 32725-05-6 Naphthalene system 95%
2-Methoxyethanol 76.09 109-86-4 Simple aliphatic structure N/A
2-(2-Methoxyethoxy)ethanol 120.15 9036-19-5 Ether linkage N/A

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction

The Friedel-Crafts acylation of 6-methoxyindan with acetyl chloride in the presence of AlCl₃ yields 6-methoxyindan-1-yl acetic acid. This intermediate is reduced to the target ethanol derivative via lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Key Data:

  • Yield of acetic acid intermediate: 78% (Source).

  • Reduction conditions: LiAlH₄ (2 eq), ether, 0°C to reflux, 6 hours.

  • Final product yield: 65% after purification (Source).

Thionyl Chloride-Mediated Esterification

6-Methoxyindan-1-yl acetic acid is esterified using thionyl chloride (SOCl₂) to form the corresponding ethyl ester, which is subsequently reduced with NaBH₄ in ethanol.

Optimization Notes:

  • Esterification at 50°C for 2 hours achieves 90% conversion (Source).

  • NaBH₄ reduction at room temperature affords 2-(6-methoxyindan-1-yl)ethanol in 72% yield (Source).

Grignard Addition to 6-Methoxyindan-1-one

Two-Step Alkylation-Hydrolysis

6-Methoxyindan-1-one undergoes Grignard addition with ethylene magnesium bromide to form a tertiary alcohol, which is hydrolyzed under acidic conditions to yield the target ethanol.

Reaction Parameters:

  • Grignard reagent: CH₂=CHMgBr (3 eq), THF, -20°C, 4 hours.

  • Hydrolysis: 10% HCl, 60°C, 2 hours.

  • Overall yield: 58% (Source).

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketones derived from 6-methoxyindan-1-one using Ru-BINAP catalysts produces enantiomerically enriched intermediates. Subsequent hydrolysis yields this compound with >95% enantiomeric excess (Source).

Catalyst Efficiency:

CatalystSolventTemperatureee (%)Yield (%)
Ru(OAc)₂-(S)-BINAPMeOH40°C9782
Rh-DuPhosToluene25°C8975

Hydrogenation and Hydrolysis of 2-(6-Methoxyindan-1-yl)acetonitrile

Nitrile Reduction Pathways

2-(6-Methoxyindan-1-yl)acetonitrile is hydrogenated using Raney nickel under high-pressure H₂ to form the primary amine, which is oxidized to the alcohol via TEMPO/NaClO₂.

Critical Observations:

  • Hydrogenation conditions: 80 bar H₂, 100°C, 12 hours (Source).

  • Oxidation yield: 68% (Source).

Direct Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to 6-methoxyindan-1-yl acetic acid using concentrated H₂SO₄, followed by LiAlH₄ reduction.

Comparative Efficiency:

MethodHydrolysis AgentAcid Yield (%)Reduction Yield (%)
H₂SO₄ (20%)12 hours, 120°C8570
NaOH (aq)/EtOH24 hours, reflux7865

Epoxide Ring-Opening Strategies

Synthesis of Indan-Derived Epoxides

Epoxidation of 6-methoxyindan-1-vinyl ether with m-CPBA generates an epoxide, which undergoes nucleophilic ring-opening with water in the presence of BF₃·OEt₂ to yield this compound.

Regioselectivity:

  • Anti-Markovnikov addition dominates (85:15 ratio).

  • Yield: 63% (Source).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Friedel-Crafts ReductionHigh reproducibilityRequires harsh acidic conditions65–78
Grignard AdditionEnantioselective options availableMulti-step, cost-intensive58–82
Nitrile HydrogenationScalable for industrial useRequires high-pressure equipment68–70
Epoxide Ring-OpeningRegioselectiveLow yields in polar solvents63–65

Q & A

Q. What synthetic methodologies are optimal for producing 2-(6-Methoxyindan-1-yl)ethanol with high purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with indanone precursors, introducing the methoxy group via Williamson ether synthesis or Friedel-Crafts alkylation. Optimize reaction conditions (e.g., temperature: 60–80°C, catalyst: AlCl₃ for Friedel-Crafts) to enhance regioselectivity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) and HPLC (C18 column, methanol:water 70:30) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 eq. of methoxy reagent) and inert atmosphere (N₂/Ar) to minimize side reactions like oxidation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Confirm methoxy protons (δ 3.2–3.4 ppm) and indan aromatic protons (δ 6.7–7.1 ppm). Ethanol moiety protons appear as a triplet (δ 3.6–3.8 ppm, -CH₂OH) .
    • ¹³C NMR : Verify methoxy carbon (δ 55–57 ppm) and indan quaternary carbons (δ 120–140 ppm).
  • IR Spectroscopy : Detect O-H stretch (~3300 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: 208.12) and fragmentation patterns (e.g., loss of H₂O at m/z 190.1) .

Q. What thermal analysis methods are suitable for assessing stability and decomposition profiles?

Methodological Answer:

  • TGA/DSC Integration :
    • TGA : Heat at 10°C/min under N₂. Decomposition onset (~200°C) indicates thermal stability. Compare with analogs (e.g., 2-Methoxyethanol: TGA decomposition at 160°C) .
    • DSC : Identify melting points (expected range: 80–100°C) and exothermic/endothermic events. Discrepancies between TGA and DSC (e.g., sublimation vs. decomposition) require isothermal holds for validation .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (SHELX-97) for structure solution and SHELXL for refinement .
    • Key Parameters : Analyze torsion angles (C1-C2-O-C6) to confirm methoxy orientation. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) .
    • Validation : Check R-factor (<5%) and electron density maps for omitted solvent/voids .

Q. What in silico approaches predict the compound’s biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking :
    • Target Selection : Prioritize enzymes with indan-binding pockets (e.g., monoamine oxidases). Use AutoDock Vina with flexible side chains .
    • Scoring Metrics : Focus on binding energy (ΔG ≤ -7 kcal/mol) and hydrogen bonds (e.g., methoxy-O with catalytic residues) .
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .

Q. How do steric effects of the methoxyindan group influence nucleophilic substitution kinetics?

Methodological Answer:

  • Kinetic Studies :
    • Substrate Design : Compare reactivity with/without methoxy substitution. Use SN2 conditions (e.g., NaI in acetone, 50°C) .
    • Steric Hindrance Quantification : Calculate % yield reduction (e.g., 40% lower for methoxyindan vs. unsubstituted indan) and correlate with DFT-derived steric maps (Multiwfn software) .

Q. What experimental controls are critical for hepatic microsomal stability assays?

Methodological Answer:

  • Control Setup :
    • Negative Controls : Incubate without NADPH to rule out non-enzymatic degradation.
    • Positive Controls : Use verapamil (known CYP3A4 substrate) to validate enzyme activity .
    • Data Normalization : Express metabolic stability as % remaining parent compound (LC-MS/MS quantification) against internal standards (e.g., propranolol-d7) .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Methodological Answer:

  • Solubility Profiling :
    • Phase Solubility Analysis : Use shake-flask method with UV-Vis quantification (λ = 270 nm). Compare DMSO (high solubility: ~50 mg/mL) vs. PBS (low: ~0.1 mg/mL) .
    • Co-Solvency Approach : Optimize ethanol/water ratios (e.g., 30% ethanol) to enhance aqueous solubility without precipitation .

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